molecular formula C12H18N2O2S B2813722 Tert-butyl 5-(cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylate CAS No. 2248277-41-8

Tert-butyl 5-(cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylate

Cat. No.: B2813722
CAS No.: 2248277-41-8
M. Wt: 254.35
InChI Key: FSNGAYCHUULFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 5-(cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a cyclopropylamino group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 5-(cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylate typically involves multiple steps. One common approach is the cyclization of a suitable precursor containing the thiazole ring, followed by the introduction of the tert-butyl and cyclopropylamino groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed: : The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Chemistry: : In chemistry, tert-butyl 5-(cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: : In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.

Medicine: : The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its ability to modulate biological targets makes it a candidate for the development of new therapeutic agents.

Industry: : In industry, this compound can be utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 5-(cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired biological or therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: : Compounds similar to tert-butyl 5-(cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylate include other thiazole derivatives, such as thiazole-4-carboxylate esters and cyclopropylamino derivatives.

Uniqueness: : What sets this compound apart from its similar compounds is its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity profile make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl 5-(cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-7-9(11(15)16-12(2,3)4)10(17-14-7)13-8-5-6-8/h8,13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNGAYCHUULFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C(=O)OC(C)(C)C)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.